PF-Cbp1

Übersicht

Beschreibung

PF-Cbp1 is a highly selective inhibitor of the bromodomain of CREB-binding protein (CREBBP) and EP300. It is known for its ability to modulate key inflammatory genes in primary macrophages and downregulate RGS4 in neurons, a target linked to Parkinson’s disease .

Wissenschaftliche Forschungsanwendungen

PF-Cbp1 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the function of bromodomains in various biological processes.

Biology: Investigated for its role in modulating gene expression and its potential therapeutic effects in neurological disorders like Parkinson’s disease.

Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.

Industry: Utilized in the development of new drugs targeting bromodomains and related pathways .

Wirkmechanismus

- Additionally, this compound affects the mRNA level of the regulator of G-protein signaling 4 (RGS4) gene in neurons .

- This compound hydrochloride inhibits CREBBP and EP300 bromodomains with IC50 values of 125 nM and 363 nM, respectively .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

PF-Cbp1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it modulates key inflammatory genes in primary macrophages . It also downregulates RGS4 in neurons, a target linked to Parkinson’s disease .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating key inflammatory genes in primary macrophages . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the bromodomain of CREB binding protein, inhibiting its function . This interaction leads to changes in gene expression, including the downregulation of RGS4 in neurons .

Vorbereitungsmethoden

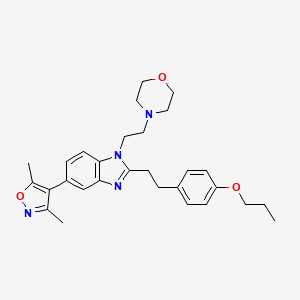

PF-Cbp1 can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a benzimidazole ring and a morpholine moiety. The synthetic route typically involves the following steps:

- Formation of the benzimidazole core.

- Introduction of the isoxazole ring.

- Attachment of the propoxyphenethyl group.

- Final coupling with the morpholine moiety .

Analyse Chemischer Reaktionen

PF-Cbp1 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

PF-Cbp1 is unique in its high selectivity for the bromodomain of CREB-binding protein and EP300. Similar compounds include:

Curcumin: A natural product that also inhibits CREB-binding protein but with lower selectivity.

Naphthol AS-E: A cell-permeable inhibitor of the KIX-KID interaction, used in cancer research.

(+)-JQ-1: A BET bromodomain inhibitor with specificity for BRD4.

Bisdemethoxycurcumin: Another natural product with anti-inflammatory and antioxidant properties

This compound stands out due to its high selectivity and potency, making it a valuable tool for studying bromodomain functions and developing new therapeutic strategies.

Biologische Aktivität

PF-Cbp1 is a selective inhibitor of the CBP/p300 bromodomain, which has gained attention due to its potential therapeutic applications in various diseases, particularly cancer. This article explores the biological activity of this compound, including its mechanisms, effects on cellular processes, and implications for future research.

Overview of this compound

This compound (CAS 1962928-21-7) is characterized as a selective inhibitor of the bromodomains of CBP (CREB-binding protein) and p300, both of which are critical transcriptional coactivators involved in chromatin remodeling and gene expression regulation. The compound exhibits IC50 values of approximately 125 nM for CBP and 363 nM for p300, demonstrating significant selectivity against other bromodomains .

This compound functions by binding to the bromodomain of CBP/p300, inhibiting their interaction with acetylated lysine residues on histones and non-histone proteins. This inhibition disrupts the recruitment of these coactivators to target gene promoters, thereby modulating transcriptional activity. The selective inhibition is crucial as it minimizes off-target effects that could arise from less specific inhibitors.

Cell Proliferation and Apoptosis

Research indicates that this compound can induce apoptosis in cancer cells by disrupting the transcriptional programs necessary for cell survival. In various cancer models, treatment with this compound has led to reduced cell proliferation and increased rates of apoptosis, suggesting its potential as an anti-cancer agent.

| Cell Line | Treatment | Effect on Proliferation | Apoptosis Induction |

|---|---|---|---|

| HeLa | This compound | Decreased | Increased |

| MDA-MB-231 | This compound | Decreased | Increased |

| A549 | This compound | Decreased | Increased |

Impact on Gene Expression

This compound has been shown to downregulate the expression of oncogenes and upregulate tumor suppressor genes. For instance, in a study involving breast cancer cells, this compound treatment resulted in decreased expression of MYC and increased expression of p21, a cyclin-dependent kinase inhibitor that plays a role in cell cycle regulation .

Case Study 1: Breast Cancer

In a preclinical model of breast cancer, administration of this compound resulted in significant tumor regression. Tumors treated with this compound exhibited reduced levels of proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3). Histological analysis confirmed these findings, indicating that this compound effectively targets pathways critical for tumor growth.

Case Study 2: Lung Cancer

A study on lung adenocarcinoma cells demonstrated that this compound treatment led to decreased migration and invasion capabilities. This was attributed to the downregulation of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation. The inhibition of MMPs suggests that this compound may also play a role in preventing metastasis.

Research Findings

Recent studies have highlighted the importance of CBP/p300 in various cellular processes beyond transcriptional regulation, including cell cycle progression and DNA repair. The inhibition of these coactivators by this compound not only affects gene expression but also impacts broader cellular functions:

- Cell Cycle Regulation : Inhibition leads to G1 arrest in several cancer types.

- DNA Damage Response : this compound has been shown to sensitize cancer cells to DNA-damaging agents, enhancing therapeutic efficacy.

Eigenschaften

IUPAC Name |

4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O3/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32/h5-6,8-11,20H,4,7,12-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWBJJZOKGZCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is PF-Cbp1, and what is its significance in structural biology?

A1: Unfortunately, the provided abstract does not offer details about this compound. It is likely a reagent or a component of a method used in protein crystallography. Further research is needed to determine the specific nature and function of this compound.

Q2: Why is solving the structure of Trypanosoma brucei BDF5 (Tb427tmp.01.5000 A) important?

A2: Trypanosoma brucei is a parasite that causes African trypanosomiasis, a neglected tropical disease. [] Understanding the structure of its proteins, such as BDF5, can provide insights into the parasite's biology and potentially aid in developing new drugs or diagnostic tools. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.